molecular formula C12H18BNO4S B7954922 [3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid

[3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid

Cat. No.: B7954922
M. Wt: 283.16 g/mol
InChI Key: DDAZJBQHVSSLMV-UHFFFAOYSA-N
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Description

[3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and a piperidine-1-sulfonyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the hydroboration process .

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules .

Biology and Medicine

Boronic acids are known to interact with biological molecules, making them useful in the design of enzyme inhibitors and other therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable bonds with other molecules makes it a key component in various manufacturing processes .

Mechanism of Action

The mechanism of action of [3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid involves its ability to form reversible covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the methyl and piperidine-1-sulfonyl groups, making it less versatile in certain reactions.

    3-Methylphenylboronic Acid: Similar structure but lacks the piperidine-1-sulfonyl group.

    5-(Piperidine-1-sulfonyl)phenylboronic Acid: Similar structure but lacks the methyl group.

Uniqueness

The presence of both the methyl group and the piperidine-1-sulfonyl group in [3-Methyl-5-(piperidine-1-sulfonyl)phenyl]boronic acid enhances its reactivity and specificity in various chemical reactions. This makes it a more versatile and valuable reagent compared to its similar counterparts .

Properties

IUPAC Name

(3-methyl-5-piperidin-1-ylsulfonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-10-7-11(13(15)16)9-12(8-10)19(17,18)14-5-3-2-4-6-14/h7-9,15-16H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDAZJBQHVSSLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)S(=O)(=O)N2CCCCC2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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